molecular formula C6H15Cl3N2 B8098555 1-(2-Chloroethyl)piperazine dihydrochloride

1-(2-Chloroethyl)piperazine dihydrochloride

Cat. No.: B8098555
M. Wt: 221.6 g/mol
InChI Key: VQVYMGYPDSGTFU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Chloroethyl)piperazine dihydrochloride involves the alkylation of piperazine with 2-chloroethyl chloride. This reaction is typically carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is precipitated out by adding a suitable non-solvent, such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperazine dihydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids . This can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

1-(2-Chloroethyl)piperazine dihydrochloride can be compared with other similar compounds such as:

These compounds share similar core structures but differ in their halogen substituents, which can significantly impact their chemical behavior and applications.

Properties

IUPAC Name

1-(2-chloroethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVYMGYPDSGTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step 1. To a solution of N-(2-hydroxyethyl)piperazine (2.00 g, 15.36 mmol) in 1,2-dichloroethane (50 ml) at 0° C. was added dropwise a solution of thionyl chloride (5 ml) in 1,2-dichloroethane (5 ml). After the addition, the reaction mixture was refluxed for 4 h and cooled to rt. After the solvent was removed under vacuum, the residue was triturated with ether (50 ml). The resulting precipitate was filtered, washed with ether (3×25 ml), and dried at 50° C. to afford N-(2-chloroethyl)piperazine dihydrochloride (3.20 g, 95%) as a colorless solid. Step 2. To a solution of N-(2-chloroethyl)piperazine dihydrochloride (1.00 g, 4.54 mmol) and triethylamine (6.3 ml, 45.5 mmol) in 1,2-dichloroethane (25 ml) at 0° C. was added dropwise a solution of methanesulfonyl chloride (1.04 g, 9.08 mmol) in 1,2-dichloroethane (10 ml). After the reaction mixture was stirred at rt overnight, it was quenched with water (25 ml). The organic layer was washed with water (3×25 ml) and dried over MgSO4. Removal of the solvent under vacuum furnished 1-(2-chloroethyl)-4-(methanesulfonyl)piperazine (0.87 g, 85%) as a viscous oil. 1H NMR (500 MHz, CDCl3) δ 2.63-2.65 (m, 4H), 2.77-2.8 (m, 5H), 3.27 (t, J=4.9 Hz, 4H), 3.59 (t, J=6.8 Hz, 2H). Step 3. To a solution of OZ288 (0.50 g, 1.40 mmol) in dry acetonitrile (50 ml) were added powdered NaOH (0.17 g, 4.21 mmol) and tetrabutylammonium hydrogensulfate (0.10 g, 0.28 mmol). After the reaction mixture was stirred at rt for 30 min, a solution of 1-(2-chloroethyl)-4-(methanesulfonyl)piperazine (0.48 g, 2.10 mmol) in acetonitrile (5 ml) was added. After the reaction mixture was stirred at 60° C. overnight and cooled to rt, the inorganic solid was filtered off and washed with EtOAc (2×25 ml). After the filtrate was concentrated, the residue was dissolved in EtOAc (50 ml). The organic layer was washed with water and brine and dried over MgSO4. After removal of the solvent, the residue was purified by chromatography (silica gel, 50% EtOH in EtOAc) to afford the free base (0.49 g, 64%) as a colorless solid. 1H NMR (500 MHz, CDCl3) δ 1.62-2.04 (m, 22H), 2.46-2.54 (m, 1H), 2.69 (t, J=4.9 Hz, 4H), 2.77 (s, 3H), 2.84 (t, J=5.4 Hz, 2H), 3.26 (t, J=4.9 Hz, 4H), 4.07 (t, J=5.4 Hz, 2H), 6.82 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.3 Hz, 2H). To a solution of the above free base (0.49 g, 0.9 mmol) in EtOAc (10 ml) at 0° C. was added dropwise a solution of methanesulfonic acid (0.08 g, 0.81 mmol) in ether (10 ml). The resulting precipitate was filtered, washed with ether (3×10 ml), and dried under vacuum at 40° C. to afford trioxolane OZ485 (0.52 g, 90%) as a colorless solid. mp 140-142° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.48-1.59 (m, 2H), 1.61-1.96 (m, 20H), 2.37 (s, 3H), 2.52-2.62 (m, 1H), 3.02 (s, 3H), 3.11-3.34 (m, 4H), 3.57-3.79 (m, 6H), 4.33 (brs, 2H), 6.95 (d, J=7.8 Hz, 2H), 7.17 (d, J=7.8 Hz, 2H), 9.95 (brs, 1H); 13C NMR (125.7 MHz, DMSO-d6) δ 25.99, 26.40, 31.47, 34.26, 34.44, 35.26, 35.97, 36.26, 39.94, 40.89, 42.52, 51.21, 54.73, 62.24, 108.30, 110.74, 114.89, 127.74, 139.14, 155.99. Anal. Calcd for C30H46N2O9S2.0.3H2O: C, 56.05; H, 7.21; N, 4.36. Found: C, 55.48; H, 7.25; N, 4.04.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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